Cas no 108448-77-7 ((+)-10,2-Camphorsultam)
(+)-10,2-Camphorsultam Chemical and Physical Properties
Names and Identifiers
-
- (2S)-Bornane-10,2-sultam
- [3aR-(3aalpha,6alpha,7abeta)]-Hexahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-dioxide
- (1R)-(+)-2,10-Camphorsultam
- (1R)-(+)-2,10,Camphor sultam
- (+)-10,2-Camphorsultam
- (1R)-(?)-2,10-Camphorsultam
- (1R,5S)-10,10-Dimethyl-3-Thia-4-Azatricyclo[5.2.1.0(1,5)]Decane 3,3-Dioxide
- (+)-exo-10,2-Bornanesultam
- (1R,5S)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide
- L-2,10-Camphorsultam
- [3aR-(3aalpha,6alpha,7abeta)]-Hexahydro-8,8-dimethyl-2,2-dioxide-3H-3a,6-methano-2,1-benzisothiazole
- 2-sultaM
- L-SultaM
- (2S)-Bornane-10
- L-2,10-amphorsultam
- D-(-)-CAMPHOR SULTAM
- (2S)-Borne-10,2-sultam
- (+)-2,10-CAMPHORSULTAM
- (1R)-(+)-Camphorsultam
- (1R)-2,10-CAMPHORSULTAM
- (6S,7aS)-8,8-dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
- (5S,7S)-10,10-Dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide
- CID 132274328
- (7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
- L-2,10-Camphorsultam,99%e.e.
- (1R,2S)-(+)-2,10-CAMPHORSULTAM
- (5S,7S)-10,10-dimethyl-3λ?-thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide
- (1R,5S,7S)-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.0,1,5]decane-3,3-dione
- DPJYJNYYDJOJNO-NRPADANISA-N
- EN300-1177730
- (+)-10,2-CAMPHORSULTAM?
- 108448-77-7
- 1932472-17-7
- (1R)-(+)-2,10-Camphorsultam, 98%
- (1R,2S)-(+)-10,2-Camphorsultam
- CS-W002434
- Q15410857
- (3aR,6S,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
- 3H-3a,6-Methano-2,1-benzisothiazole, hexahydro-8,8-dimethyl-, 2,2-dioxide, (3aR,6S,7aS)-
- DTXSID40910735
- SCHEMBL4147091
- AM20120715
- AKOS016842377
- BCP06365
- FD1226
- MFCD00151762
- (2S)-Bornane-1,2-Sultam
-
- MDL: MFCD00151762
- Inchi: 1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7-,8-,10-/m0/s1
- InChI Key: DPJYJNYYDJOJNO-NRPADANISA-N
- SMILES: S1(C[C@@]23CC[C@@H](C[C@@H]2N1)C3(C)C)(=O)=O
- BRN: 4675755
Computed Properties
- Exact Mass: 215.09800
- Monoisotopic Mass: 215.098
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 381
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 54.6
Experimental Properties
- Color/Form: White crystals
- Density: 1.1469 (rough estimate)
- Melting Point: 182.0 to 186.0 deg-C
- Boiling Point: 324.8±25.0 °C at 760 mmHg
- Flash Point: 150.3℃
- Refractive Index: 31 ° (C=1, CHCl3)
- Solubility: almost transparency in Chloroform
- PSA: 54.55000
- LogP: 2.52390
- Specific Rotation: 33 º (c=4.9, CHCl3)
- Optical Activity: [α]20/D +32°, c = 5 in chloroform
- Solubility: Not determined
- pka: 11.05±0.40(Predicted)
(+)-10,2-Camphorsultam Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
- Storage Condition:Sealed in dry,Room Temperature
(+)-10,2-Camphorsultam Customs Data
- HS CODE:2934991000
- Customs Data:
China Customs Code:
2934991000Overview:
2934991000. Sulfolactone and sulfolactam. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934991000. sultones and sultams. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(+)-10,2-Camphorsultam Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 305804-1G |
(+)-10,2-Camphorsultam |
108448-77-7 | 98% | 1G |
¥537.76 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C804367-100g |
(+)-10,2-Camphorsultam |
108448-77-7 | 97% | 100g |
¥1,460.00 | 2022-09-02 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004517-1g |
(1R)-(+)-2,10-Camphorsultam |
108448-77-7 | >98% | 1g |
¥29.00 | 2024-07-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004517-5g |
(1R)-(+)-2,10-Camphorsultam |
108448-77-7 | >98% | 5g |
¥49.00 | 2024-07-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004517-10g |
(1R)-(+)-2,10-Camphorsultam |
108448-77-7 | >98% | 10g |
¥89.00 | 2024-07-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004517-25g |
(1R)-(+)-2,10-Camphorsultam |
108448-77-7 | >98% | 25g |
¥189.00 | 2024-07-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004517-100g |
(1R)-(+)-2,10-Camphorsultam |
108448-77-7 | >98% | 100g |
¥751.00 | 2024-07-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S47880-25g |
(+)-10,2-Camphorsultam |
108448-77-7 | 95% | 25g |
¥181.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S47880-5g |
(+)-10,2-Camphorsultam |
108448-77-7 | 95% | 5g |
¥47.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S47880-1g |
(+)-10,2-Camphorsultam |
108448-77-7 | 95% | 1g |
¥28.0 | 2024-07-15 |
(+)-10,2-Camphorsultam Suppliers
(+)-10,2-Camphorsultam Related Literature
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Nadeem S. Sheikh RSC Adv. 2015 5 3941
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Masafumi Ueda,Hideto Miyabe,Hisako Sugino,Takeaki Naito Org. Biomol. Chem. 2005 3 1124
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3. Nitrone dipolar cycloaddition routes to piperidines and indolizidines. Part 9. Formal synthesis of (?)-pinidine and total synthesis of (?)-histrionicotoxin, (+)-histrionicotoxin and (?)-histrionicotoxin 235AEdwin C. Davison,Martin E. Fox,Andrew B. Holmes,Stephen D. Roughley,Catherine J. Smith,Geoffrey M. Williams,John E. Davies,Paul R. Raithby,Joseph P. Adams,Ian T. Forbes,Neil J. Press,Mervyn J. Thompson J. Chem. Soc. Perkin Trans. 1 2002 1494
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He Zhang,Xuebing Leng,Xiaolong Wan,Qilong Shen Org. Chem. Front. 2017 4 1051
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5. First total syntheses of (?)-macrosphelides J and K and elucidation of their absolute configurationHwayoung Yun,Seung-Mann Paek,Jong-Wha Jung,Nam-Jung Kim,Seok-Ho Kim,Young-Ger Suh Chem. Commun. 2009 2463
Additional information on (+)-10,2-Camphorsultam
Recent Advances in the Application of (+)-10,2-Camphorsultam (108448-77-7) in Chemical Biology and Pharmaceutical Research
The compound (+)-10,2-Camphorsultam (CAS: 108448-77-7) has garnered significant attention in recent years due to its versatile applications in asymmetric synthesis and pharmaceutical development. As a chiral auxiliary, this bicyclic sultam derivative has proven invaluable in the stereoselective construction of complex molecules, particularly in the synthesis of bioactive compounds with therapeutic potential. Recent studies have expanded our understanding of its mechanistic role and explored novel applications in drug discovery pipelines.
A 2023 study published in the Journal of Organic Chemistry demonstrated the superior diastereoselectivity of (+)-10,2-Camphorsultam in the synthesis of β-amino acids, achieving dr values >99:1 in certain substrates. The research team utilized density functional theory (DFT) calculations to elucidate the transition state stabilization provided by the rigid camphor skeleton, explaining its exceptional stereocontrol capabilities. These findings have important implications for the development of peptide-based therapeutics where stereochemical purity is crucial.
In pharmaceutical applications, a breakthrough was reported in ACS Medicinal Chemistry Letters (2024) where (+)-10,2-Camphorsultam served as a key intermediate in the synthesis of novel PDE4 inhibitors for inflammatory diseases. The compound's ability to induce high enantiomeric excess (ee >98%) in the final active pharmaceutical ingredient (API) significantly improved the potency while reducing off-target effects compared to racemic mixtures. This case study highlights the growing importance of chiral auxiliaries in modern drug development paradigms.
Recent innovations in flow chemistry have also incorporated (+)-10,2-Camphorsultam derivatives as immobilized catalysts, as described in a 2024 Nature Catalysis publication. The researchers developed a continuous flow system where the camphorsultam framework was grafted onto a polymeric support, enabling efficient recycling (up to 15 cycles without significant loss of activity) and gram-scale production of chiral alcohols. This technological advancement addresses previous limitations in the scalability of asymmetric transformations using this auxiliary.
Emerging applications in chemical biology have revealed unexpected properties of 108448-77-7 derivatives. A recent Cell Chemical Biology report (2024) identified camphorsultam-containing small molecules as selective modulators of protein-protein interactions in the NF-κB pathway. The unique three-dimensional structure of the compound appears to mimic key interfacial amino acids, opening new avenues for targeting traditionally "undruggable" protein complexes.
From a safety and regulatory perspective, the 2023 REACH update included comprehensive toxicological profiling of (+)-10,2-Camphorsultam, confirming its favorable safety profile for pharmaceutical manufacturing. The data showed no significant genotoxicity or cytotoxicity at concentrations relevant to synthetic applications, supporting its continued use in API synthesis. However, researchers should note that specific derivative compounds may require individual evaluation depending on their structural modifications.
Future research directions highlighted in recent reviews point toward the development of "next-generation" camphorsultam derivatives with enhanced solubility properties for aqueous-phase reactions. Additionally, computational studies are underway to design variants with tailored steric and electronic properties for specific reaction classes. The compound's proven track record in asymmetric synthesis ensures it will remain a valuable tool in both academic and industrial settings for the foreseeable future.
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